molecular formula C26H21ClFN3O2 B5376663 (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B5376663
M. Wt: 461.9 g/mol
InChI Key: WWUKHXRNUVVBRO-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, fluoro, methoxy, and benzimidazole groups, making it a subject of interest in chemical research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21ClFN3O2/c1-3-31-23-10-5-4-9-22(23)30-26(31)18(15-29)13-17-11-12-24(25(14-17)32-2)33-16-19-20(27)7-6-8-21(19)28/h4-14H,3,16H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWUKHXRNUVVBRO-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(=CC3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C2=CC=CC=C2N=C1/C(=C/C3=CC(=C(C=C3)OCC4=C(C=CC=C4Cl)F)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and fluoro substituents. The final step involves the formation of the enenitrile group through a condensation reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxyphenyl]-2-(1-ethylbenzimidazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[4-[(2-chloro-6-fluorophenyl)methoxy]-3-m

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.